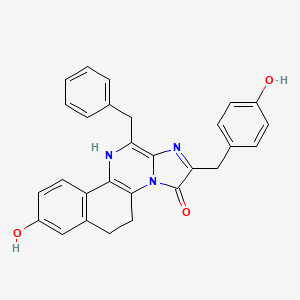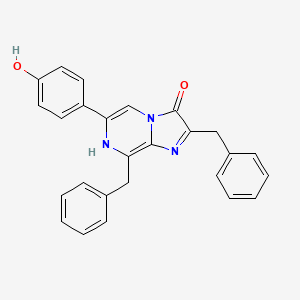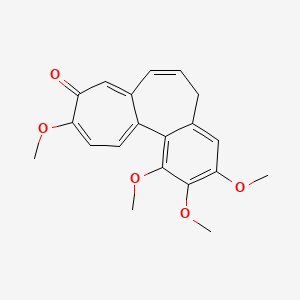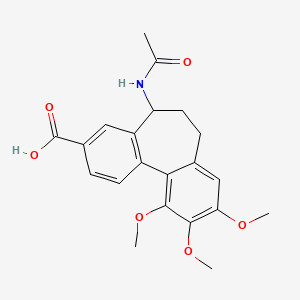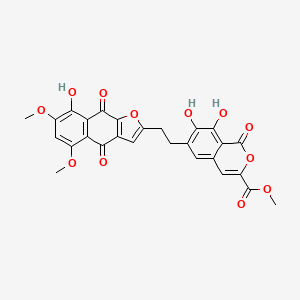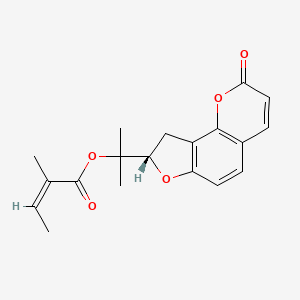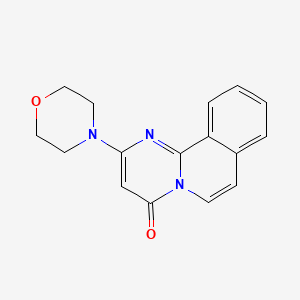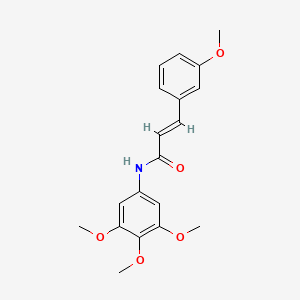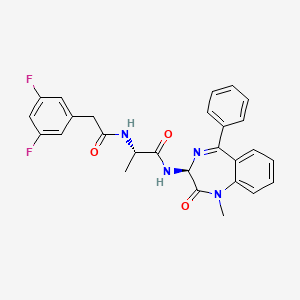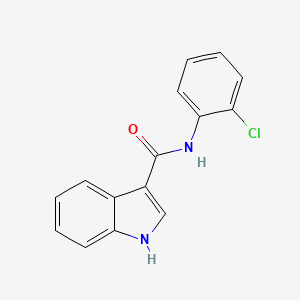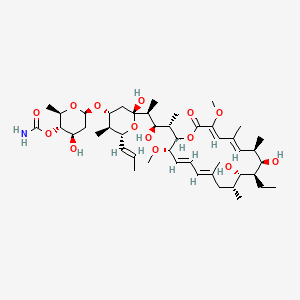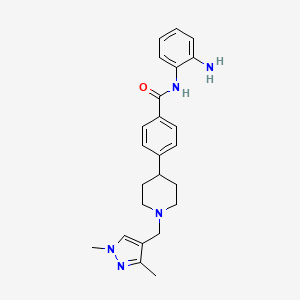
Hdac-IN-4
Vue d'ensemble
Description
Applications De Recherche Scientifique
CXD101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: CXD101 has demonstrated potent antiproliferative activity against various cancer cells, including colon, lung, non-Hodgkin lymphoma, and myeloma cell lines. .
Epigenetic Regulation: As an HDAC inhibitor, CXD101 plays a crucial role in epigenetic regulation by modulating histone acetylation and gene expression.
Combination Therapy: CXD101 has been investigated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anticancer effects.
Mécanisme D'action
Target of Action
Hdac-IN-4 is a selective inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 10 (HDAC10) . HDACs are enzymes that remove acetyl groups from histones and other protein regulatory factors, playing a crucial role in transcriptional regulation, cell cycle progression, and developmental events .
Mode of Action
This compound interacts with its targets, HDAC6 and HDAC10, by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which is generally associated with an increase in chromatin accessibility for transcription factors and specific effects on gene expression .
Biochemical Pathways
The inhibition of HDACs by this compound affects various biochemical pathways. HDACs play a key role in the deacetylation of histone tail lysines, resulting in the compaction of DNA and suppression of transcription . By inhibiting HDACs, this compound can potentially disrupt these processes, leading to changes in gene expression profiles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to changes in chromatin structure and gene expression . This can have various downstream effects, including the potential to halt the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, and temperature can affect the activity of this compound. Additionally, the cellular environment, including the presence of other proteins and enzymes, can also impact the effectiveness of this compound .
Orientations Futures
HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .
Analyse Biochimique
Biochemical Properties
Hdac-IN-4 interacts with HDACs, specifically the zinc-dependent HDAC protein family . The interaction between this compound and these enzymes leads to the inhibition of their enzymatic activity, which in turn affects the acetylation status of histones and other proteins . This can have profound effects on the transcriptional activity of genes, thereby influencing a wide range of biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and far-reaching. By inhibiting HDACs, this compound can alter the transcriptional landscape of a cell, affecting gene expression and cellular metabolism . This can influence various cellular processes, including cell signaling pathways and the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDACs and inhibiting their enzymatic activity . This prevents the removal of acetyl groups from histones, leading to an increase in chromatin accessibility and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. While the immediate effects of this compound involve changes in HDAC activity and gene expression, longer-term effects can include alterations in cell function and viability
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. While low doses of this compound can lead to changes in gene expression and cellular function, higher doses may result in toxicity or adverse effects
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways through its effects on HDACs . By altering the acetylation status of histones and other proteins, this compound can influence the activity of enzymes and other factors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The localization and accumulation of this compound can influence its activity and the cellular processes it affects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. While this compound is known to interact with HDACs, which are located in the nucleus, it may also interact with other proteins in different subcellular compartments
Méthodes De Préparation
La synthèse du CXD101 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. La voie de synthèse comprend généralement les étapes suivantes :
Préparation des intermédiaires : La synthèse commence par la préparation d'intermédiaires clés, essentiels pour la réaction de couplage finale.
Réaction de couplage : Les intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le produit final, CXD101.
Analyse Des Réactions Chimiques
Le CXD101 subit diverses réactions chimiques, notamment :
Oxydation : Le CXD101 peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du CXD101 peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium lithium.
Substitution : Le CXD101 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques
Applications de la recherche scientifique
Le CXD101 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Thérapie du cancer : Le CXD101 a démontré une activité antiproliférative puissante contre diverses cellules cancéreuses, notamment les lignées cellulaires du côlon, du poumon, du lymphome non hodgkinien et du myélome. .
Régulation épigénétique : En tant qu'inhibiteur des HDAC, le CXD101 joue un rôle crucial dans la régulation épigénétique en modulant l'acétylation des histones et l'expression des gènes.
Thérapie combinée : Le CXD101 a été étudié en association avec d'autres agents thérapeutiques, tels que les inhibiteurs des points de contrôle immunitaire, pour améliorer ses effets anticancéreux.
Mécanisme d'action
Le CXD101 exerce ses effets en inhibant les enzymes HDAC de classe I, en particulier HDAC1, HDAC2 et HDAC3. Cette inhibition conduit à l'hyperacétylation des protéines histones et non histones, ce qui entraîne la réactivation des gènes suppresseurs de tumeurs et la suppression des voies oncogéniques. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du CXD101 comprennent :
Acétylation des histones : Le CXD101 augmente l'acétylation des histones, ce qui conduit à une structure de la chromatine plus ouverte et à une expression génétique accrue.
Gènes suppresseurs de tumeurs : La réactivation des gènes suppresseurs de tumeurs contribue à l'inhibition de la prolifération et de la survie des cellules cancéreuses.
Voies oncogéniques : Le CXD101 module des voies oncogéniques clés, telles que le cycle cellulaire et l'apoptose, pour exercer ses effets anticancéreux
Comparaison Avec Des Composés Similaires
Le CXD101 est unique par rapport aux autres inhibiteurs des HDAC en raison de sa sélectivité pour les enzymes HDAC de classe I et de sa puissante activité antiproliférative. Des composés similaires comprennent :
Vorinostat : Un inhibiteur non sélectif des HDAC utilisé dans le traitement du lymphome cutané à cellules T.
Romidepsin : Un inhibiteur sélectif des HDAC pour les enzymes de classe I, utilisé dans le traitement du lymphome périphérique à cellules T.
Panobinostat : Un inhibiteur pan-HDAC qui présente une activité contre plusieurs classes d'HDAC, utilisé dans le traitement du myélome multiple
La sélectivité du CXD101 pour les enzymes HDAC de classe I et son profil pharmacocinétique favorable en font un candidat prometteur pour un développement ultérieur en thérapie du cancer.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
